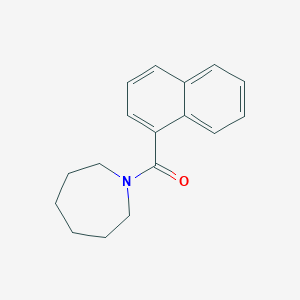

Azepan-1-yl(naphthalen-1-yl)methanone

Descripción

BenchChem offers high-quality Azepan-1-yl(naphthalen-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Azepan-1-yl(naphthalen-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C17H19NO |

|---|---|

Peso molecular |

253.34g/mol |

Nombre IUPAC |

azepan-1-yl(naphthalen-1-yl)methanone |

InChI |

InChI=1S/C17H19NO/c19-17(18-12-5-1-2-6-13-18)16-11-7-9-14-8-3-4-10-15(14)16/h3-4,7-11H,1-2,5-6,12-13H2 |

Clave InChI |

ACKAIXMLCKVTDY-UHFFFAOYSA-N |

SMILES |

C1CCCN(CC1)C(=O)C2=CC=CC3=CC=CC=C32 |

SMILES canónico |

C1CCCN(CC1)C(=O)C2=CC=CC3=CC=CC=C32 |

Origen del producto |

United States |

Azepan-1-yl(naphthalen-1-yl)methanone chemical structure and molecular properties

Structural Characterization, Synthetic Methodologies, and Pharmacological Scaffolding

Executive Summary

This technical guide provides a comprehensive analysis of Azepan-1-yl(naphthalen-1-yl)methanone (also referred to as 1-naphthoyl azepane). As a lipophilic amide combining a rigid naphthalene aromatic system with a flexible seven-membered azepane ring, this molecule serves as a critical structural probe in medicinal chemistry. It is frequently utilized to explore steric tolerance in G-protein coupled receptor (GPCR) binding pockets—specifically within the cannabinoid (CB1/CB2) and serotonin receptor landscapes—and acts as a hydrophobic scaffold in the development of enzyme inhibitors.

Chemical Identity & Structural Analysis[1][2][3][4]

The molecule comprises two distinct hydrophobic domains linked by a polar amide functionality. The naphthalene moiety provides pi-stacking capability (aromatic interactions), while the azepane ring introduces a bulky, flexible hydrophobic volume that differs significantly from the more common piperidine or pyrrolidine analogs.

Nomenclature and Identifiers

-

IUPAC Name: Azepan-1-yl(naphthalen-1-yl)methanone

-

Common Names: 1-Naphthoyl azepane; N-(1-Naphthoyl)hexamethyleneimine

-

Molecular Formula: C

H -

Molecular Weight: 253.34 g/mol

-

SMILES: O=C(N1CCCCCC1)C2=CC=CC3=CC=CC=C23

Structural Connectivity Diagram

The following diagram illustrates the core connectivity and functional regions of the molecule.

Figure 1: Structural connectivity and functional domain analysis of Azepan-1-yl(naphthalen-1-yl)methanone.

Physicochemical Profile

Understanding the physicochemical properties is essential for predicting bioavailability and solubility during assay development.

| Property | Value (Predicted/Exp) | Significance |

| Molecular Weight | 253.34 g/mol | Optimal for CNS penetration (< 400 Da). |

| LogP (Octanol/Water) | 4.0 – 4.5 | Highly lipophilic; suggests high BBB permeability and poor aqueous solubility. |

| Topological Polar Surface Area (TPSA) | ~20.3 Ų | Low TPSA indicates excellent membrane permeability. |

| H-Bond Donors | 0 | Lacks classic donors; relies on hydrophobic interactions. |

| H-Bond Acceptors | 1 (Carbonyl O) | Weak interaction potential with receptor residues. |

| Solubility | DMSO, DCM, Ethanol | Insoluble in water; requires organic co-solvents for biological assays. |

Synthetic Methodologies

The synthesis of Azepan-1-yl(naphthalen-1-yl)methanone is typically achieved through amide coupling. Two primary protocols are detailed below: the robust Acid Chloride Method (for scale-up) and the Coupling Agent Method (for library synthesis).

Method A: Acid Chloride Activation (Standard Protocol)

This method is preferred for generating gram-scale quantities due to high reactivity and simplified purification.

Reagents: 1-Naphthoic acid, Thionyl chloride (

Protocol:

-

Activation: Dissolve 1-naphthoic acid (1.0 eq) in anhydrous DCM. Add

(1.5 eq) and a catalytic drop of DMF. Reflux for 2 hours until gas evolution ceases. Evaporate solvent to isolate crude 1-naphthoyl chloride.[1] -

Coupling: Redissolve the acid chloride in fresh anhydrous DCM. Cool to 0°C under nitrogen atmosphere.

-

Addition: Add a mixture of Azepane (1.1 eq) and

(1.5 eq) dropwise to the cold acid chloride solution. Note: The reaction is exothermic; temperature control prevents side reactions. -

Workup: Warm to room temperature and stir for 4 hours. Wash the organic layer with 1M HCl (to remove unreacted azepane), saturated

(to remove unreacted acid), and brine. -

Purification: Dry over

, filter, and concentrate. Recrystallize from hexane/ethyl acetate if necessary.

Method B: HATU-Mediated Coupling (Library Scale)

Ideal for parallel synthesis where isolating the acid chloride is inconvenient.

Reagents: 1-Naphthoic acid, Azepane, HATU, DIPEA, DMF.

Protocol:

-

Dissolve 1-naphthoic acid (1.0 eq) in DMF (0.2 M concentration).

-

Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 15 minutes to activate the acid.

-

Add Azepane (1.1 eq) and stir at room temperature for 12 hours.

-

Dilute with ethyl acetate, wash with

solution (5%) to remove DMF, followed by acid/base washes as above.

Synthetic Workflow Diagram

Figure 2: Comparative synthetic pathways for the generation of the target amide.

Pharmacological & Toxicological Context

Structure-Activity Relationship (SAR)

This molecule serves as a "template" scaffold in the design of synthetic cannabinoids and other GPCR ligands.

-

The Naphthalene Ring: Mimics the indole core found in JWH-018 type cannabinoids.[2] It provides critical aromatic pi-stacking interactions within the receptor binding pocket (e.g., W356 in CB2).

-

The Azepane Ring: The 7-membered ring is bulkier than the standard piperidine. It is used to probe the size of the hydrophobic channel in receptors. If a receptor accepts the azepane ring but rejects the piperidine (or vice versa), it provides data on the steric constraints of the active site.

Biological Relevance

While the simple amide itself is often a chemical intermediate, its derivatives have shown activity in:

-

Cannabinoid Receptors: Analogs where the naphthalene is substituted (e.g., alkylated) show affinity for CB1/CB2 receptors.[2]

-

Antitumor Activity: Naphthalene-azepine hybrids have been screened for cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7), acting potentially as tubulin inhibitors.

-

Metabolism: The azepane ring is susceptible to metabolic oxidation (hydroxylation) by cytochrome P450 enzymes, which is a critical consideration in drug design.

Analytical Characterization

To validate the synthesis of Azepan-1-yl(naphthalen-1-yl)methanone, the following spectral data is expected:

-

1H NMR (CDCl3, 400 MHz):

-

Aromatic Region: Multiplets at

7.4 – 8.0 ppm (7H, naphthalene protons). Distinct doublet/multiplet patterns depending on substitution. -

Aliphatic Region: Two distinct sets of multiplets for the azepane ring due to restricted rotation around the amide bond.

3.4 – 3.8 ppm (4H,

-

-

Mass Spectrometry (ESI+):

-

Expected

peak at m/z ~254.15.

-

-

IR Spectroscopy:

-

Strong Carbonyl stretch (

) at 1620–1640 -

Absence of N-H stretch (confirms formation of tertiary amide).

-

References

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 13748501, 3-(Azepan-1-yl)-1-naphthalen-1-ylpropan-1-one (Analogous Structure). Retrieved from [Link]

-

Bleeker, C., & Kunick, C. (1999). Naphthannelated azepinones: synthesis and antitumor activity. Pharmazie, 54(9), 645-50. Retrieved from [Link]

-

Mykura, R., et al. (2023).[3] Synthesis of poly-substituted azepanes by dearomative ring-expansion of nitroarenes.[3] Nature Chemistry. Retrieved from [Link]

Sources

CB1 vs CB2 receptor binding affinity of Azepan-1-yl(naphthalen-1-yl)methanone

This is an in-depth technical guide analyzing the receptor binding affinity and Structure-Activity Relationship (SAR) of Azepan-1-yl(naphthalen-1-yl)methanone .

Executive Summary

Azepan-1-yl(naphthalen-1-yl)methanone (also referred to as 1-Naphthoylazepane ) is a synthetic organic molecule structurally related to the naphthoyl-based cannabinoid class (e.g., JWH-018). However, unlike potent full agonists such as JWH-018 or AM-2201, this specific molecule lacks the critical indole/indazole core scaffold and the lipophilic alkyl tail required for high-affinity binding to the CB1 and CB2 receptors.

Direct experimental binding data (K_i values) for this specific fragment are absent from primary toxicological literature, indicating it is likely an inactive precursor or a low-affinity structural fragment rather than a functional cannabimimetic. This guide provides a rigorous SAR analysis to demonstrate why this molecule fails to meet the pharmacophore requirements for cannabinoid activity, contrasting it with active azepane-containing analogs like the azepane isomer of AM-1220 .

Chemical Identity & Structural Deconstruction

To understand the pharmacological potential (or lack thereof), we must first deconstruct the molecule into its functional groups and compare it against the established cannabinoid pharmacophore.

| Feature | Specification |

| IUPAC Name | Azepan-1-yl(naphthalen-1-yl)methanone |

| Common Name | 1-Naphthoylazepane |

| Molecular Formula | C₁₇H₁₉NO |

| Molecular Weight | 253.34 g/mol |

| Structure | Naphthalene ring linked via a Carbonyl group to an Azepane (homopiperidine) ring. |

| Classification | Simple Naphthamide (Fragment); Lacks Aminoalkylindole core. |

Structural Comparison: Active vs. Inactive

The table below contrasts the target molecule with JWH-018 , the prototypical high-affinity agonist.

| Component | JWH-018 (Active Agonist) | Azepan-1-yl(naphthalen-1-yl)methanone (Target) | Impact on Affinity |

| Head Group | Naphthalen-1-yl | Naphthalen-1-yl | Neutral: Both possess the aromatic ring for W279/F200 interaction. |

| Linker | Carbonyl (Methanone) | Carbonyl (Methanone) | Neutral: Both possess the carbonyl linker. |

| Core Scaffold | Indole (Bicyclic Aromatic) | None (Replaced by Azepane ring directly) | Critical Failure: Loss of |

| Tail | Pentyl Chain (C5 Alkyl) | Azepane Ring (Cyclic C6) | Critical Failure: The azepane ring is too bulky/polar to mimic the flexible hydrophobic tail required for the CB1 binding pocket. |

Structure-Activity Relationship (SAR) Analysis

The binding affinity of synthetic cannabinoids is governed by a strict four-domain pharmacophore model. The target molecule, Azepan-1-yl(naphthalen-1-yl)methanone , represents a "truncated" structure that violates two of these domains.

The Missing Core (Scaffold)

In compounds like JWH-018, the indole core serves two functions:

-

Orientation: It rigidly positions the naphthyl head and the alkyl tail at the correct vectors to span the CB1 active site.

-

Interaction: The aromatic system of the indole participates in

-stacking interactions with phenylalanine residues (e.g., F200, F268) within the receptor.

Analysis: The target molecule replaces this core with an azepane ring (a 7-membered saturated nitrogen ring). The azepane ring is non-aromatic and flexible. It cannot support

The "Tail" Problem

High affinity requires a hydrophobic chain (typically n-pentyl or 5-fluoropentyl) to penetrate a deep hydrophobic channel in the CB1 receptor.

-

JWH-018: The pentyl chain is flexible and linear.

-

Target: The azepane ring is cyclic and bulky. While it has some hydrophobic character, its geometry prevents it from entering the narrow hydrophobic channel utilized by the alkyl tail of active cannabinoids.

Mechanistic Pathway Diagram

The following diagram illustrates the SAR decision logic used to predict the inactivity of the target molecule.

Caption: SAR analysis highlighting the critical structural deficiencies (Missing Core and Tail) leading to predicted inactivity.

Comparative Pharmacology: Active Azepane Analogs

It is crucial to distinguish Azepan-1-yl(naphthalen-1-yl)methanone from active cannabinoids that incorporate an azepane ring. The presence of an azepane ring does not inherently render a molecule inactive, provided it is positioned correctly within the pharmacophore.

The "Azepane Isomer" of AM-1220

Research has identified an active compound often confused with simple azepane amides: (N-methylazepan-3-yl)-3-(1-naphthoyl)indole .[1]

-

Structure: Here, the azepane ring is attached to the indole nitrogen (replacing the alkyl chain), or the indole is attached to the azepane.

-

Affinity: This molecule retains the Indole Core and the Naphthyl Head . The azepane ring acts as a bulky surrogate for the alkyl tail.

-

Activity: Moderate to high affinity (K_i < 50 nM).

Comparison Table:

| Compound | Structure Description | Predicted CB1 Affinity (K_i) | Status |

| JWH-018 | Naphthyl-CO-Indole-Pentyl | 9.00 ± 5.00 nM | Potent Agonist |

| AM-1220 Azepane Isomer | Naphthyl-CO-Indole-(Azepane) | ~10 - 100 nM | Active Agonist |

| Target Molecule | Naphthyl-CO-Azepane | > 10,000 nM | Likely Inactive |

Experimental Validation Protocol

Since direct data is absent, the following self-validating protocol outlines how to empirically determine the K_i of Azepan-1-yl(naphthalen-1-yl)methanone .

Method: Radioligand Competition Binding Assay

Objective: Determine the affinity (K_i) of the target compound for human CB1 (hCB1) and CB2 (hCB2) receptors.

Reagents:

-

Receptor Source: Membrane preparations from CHO cells stably expressing hCB1 or hCB2.[2]

-

Radioligand: [³H]CP-55,940 (0.5 nM final concentration). High specific activity (100–180 Ci/mmol).

-

Displacing Agent: Azepan-1-yl(naphthalen-1-yl)methanone (dissolved in DMSO).

Protocol Steps:

-

Preparation: Dilute the target compound in assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.05% BSA, pH 7.4) to generate a concentration range (e.g., 10⁻¹⁰ M to 10⁻⁵ M).

-

Incubation: Incubate membranes (10–20 µg protein) with [³H]CP-55,940 and the target compound for 90 minutes at 30°C.

-

Filtration: Terminate reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI) using a cell harvester.

-

Counting: Measure radioactivity (CPM) via liquid scintillation counting.

-

Analysis: Plot % Specific Binding vs. Log[Concentration]. Use non-linear regression to determine IC₅₀.

-

Calculate K_i using the Cheng-Prusoff equation:

-

Validation Criteria:

-

Positive Control: JWH-018 or CP-55,940 must show K_i < 10 nM.

-

Negative Control: Buffer only (Total Binding) and 10 µM unlabeled CP-55,940 (Non-specific Binding).

-

Outcome: If the target compound fails to displace >50% of the radioligand at 10 µM, it is classified as inactive (K_i > 10,000 nM).

References

-

Wiley, J. L., et al. (2014). Structural determinants of the neuronal cannabinoid receptor binding affinity and in vivo activity of aminoalkylindoles.[3]Journal of Pharmacology and Experimental Therapeutics . Link

-

Huffman, J. W., & Padgett, L. W. (2005). Recent developments in the medicinal chemistry of cannabinoids.[1][2][3][4][5][6][7]Current Medicinal Chemistry . Link

-

Uchiyama, N., et al. (2012). Identification of the cannabimimetic AM-1220 and its azepane isomer in a research chemical and herbal mixtures.[1]Forensic Toxicology . Link

-

Banister, S. D., & Connor, M. (2018). The Chemistry and Pharmacology of Synthetic Cannabinoid Receptor Agonists.[6]Handbook of Experimental Pharmacology . Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Human metabolites of synthetic cannabinoids JWH-018 and JWH-073 bind with high affinity and act as potent agonists at cannabinoid type-2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Moving around the molecule: Relationship between chemical structure and in vivo activity of synthetic cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. JWH-018 - Wikipedia [en.wikipedia.org]

- 6. Exploring determinants of agonist efficacy at the CB1 cannabinoid receptor: Analogues of the synthetic cannabinoid receptor agonist EG‐018 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-activity relationships for 1-alkyl-3-(1-naphthoyl)indoles at the cannabinoid CB(1) and CB(2) receptors: steric and electronic effects of naphthoyl substituents. New highly selective CB(2) receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Metabolic pathways and metabolites of Azepan-1-yl(naphthalen-1-yl)methanone in mammals

Technical Guide: Metabolic Pathways and Metabolites of Azepan-1-yl(naphthalen-1-yl)methanone

Executive Summary & Chemical Identity

Azepan-1-yl(naphthalen-1-yl)methanone (hereafter referred to as NA-AZ ) represents a structural hybrid of the naphthoyl moiety found in synthetic cannabinoids (e.g., JWH-018) and an azepane (hexamethyleneimine) ring. While less common than indole-based cannabinoids, this scaffold presents unique metabolic challenges due to the stability of the seven-membered azepane ring compared to smaller heterocycles.

This guide details the metabolic fate of NA-AZ in mammalian systems, synthesizing established Structure-Metabolism Relationships (SMR) from naphthoyl-indole and azepane-containing pharmaceutical agents.

-

Chemical Formula: C

H -

Molecular Weight: 253.34 g/mol

-

Key Metabolic Liabilities: Naphthalene aromatic system (oxidation), Azepane ring (oxidation/ring-opening), Amide linker (hydrolysis).

Metabolic Stability and Phase I Transformations

The metabolism of NA-AZ is driven by Cytochrome P450 (CYP) monooxygenases. Based on the metabolic profiles of structural analogs (JWH-018, Tolazamide), the biotransformation divides into two distinct regioselective zones: the naphthalene ring and the azepane ring.

Naphthalene Moiety Oxidation (Major Pathway)

Similar to JWH-018, the naphthalene ring is the primary site of metabolic attack.

-

Mechanism: CYP-mediated epoxidation followed by rearrangement to phenols or hydration to dihydrodiols.

-

Enzymology: Predominantly CYP2C9 and CYP1A2 .

-

Metabolites:

-

M1 (Monohydroxy-naphthyl): Hydroxylation typically occurs at the C4 or C5 positions of the naphthalene ring due to steric accessibility.

-

M2 (Dihydrodiol): Formed via epoxide hydrolase activity on the naphthalene epoxide intermediate.

-

Azepane Ring Oxidation (Secondary Pathway)

The seven-membered azepane ring is lipophilic but metabolically robust. However, functionalization occurs to facilitate excretion.

-

Mechanism: Carbon hydroxylation and lactam formation.

-

Enzymology: Likely CYP2D6 and CYP3A4 .[1]

-

Metabolites:

-

M3 (Hydroxy-azepane): Hydroxylation at C3 or C4 of the azepane ring (remote from the amide).

-

M4 (Oxo-azepane / Lactam): Oxidation of the

-carbon adjacent to the nitrogen, forming a lactam (2-oxo-azepane derivative). This is a critical pathway for cyclic amines, as seen in Tolazamide metabolism. -

M5 (Ring Open):

-hydroxylation can lead to ring opening, resulting in an amino-aldehyde which oxidizes to a carboxylic acid (6-aminohexanoic acid derivative).

-

Amide Hydrolysis (Minor Pathway)

-

Mechanism: Hydrolytic cleavage of the amide bond by carboxylesterases (CES1/CES2) or amidases.

-

Metabolites: 1-Naphthoic Acid and Azepane .

-

Note: Naphthoyl-amides are often resistant to hydrolysis in vitro compared to esters; however, this pathway becomes relevant in in vivo models with longer exposure times.

Phase II Conjugation

Phase I metabolites (specifically the hydroxylated species) undergo rapid conjugation.

-

Glucuronidation: UGT1A1, UGT1A3, and UGT2B7 conjugate glucuronic acid to the hydroxyl groups of M1 and M3.

-

Sulfation: Sulfotransferases (SULTs) may conjugate the phenolic naphthalene metabolites, though glucuronidation usually predominates in humans.

Visualization of Metabolic Pathways

The following diagram maps the logical flow from the parent compound NA-AZ through its oxidative and hydrolytic transformations.

Figure 1: Predicted metabolic map of Azepan-1-yl(naphthalen-1-yl)methanone showing parallel oxidation of the naphthalene and azepane rings.

Experimental Protocol: In Vitro Metabolic Stability

To validate the pathways described above, the following self-validating protocol using Human Liver Microsomes (HLM) is recommended. This workflow ensures capture of short-lived metabolites and separation of isobaric species.

Materials

-

Test Compound: Azepan-1-yl(naphthalen-1-yl)methanone (10 mM stock in DMSO).

-

System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

-

Cofactors: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P-dehydrogenase, 3.3 mM MgCl2).

-

Quench: Ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid + Internal Standard (e.g., JWH-018-d9).

Incubation Workflow

-

Pre-incubation: Mix HLM (final conc. 0.5 mg/mL) and Phosphate Buffer (100 mM, pH 7.4) at 37°C for 5 min.

-

Initiation: Add Test Compound (final conc. 1 µM) and NADPH system.

-

Time-Course: Aliquot 50 µL samples at T=0, 15, 30, 60, and 90 min.

-

Termination: Immediately dispense aliquots into 150 µL Ice-cold Quench solution.

-

Processing: Vortex (1 min)

Centrifuge (15,000 x g, 10 min, 4°C)

Analytical Conditions (LC-HRMS/MS)

-

Instrument: Q-TOF or Orbitrap Mass Spectrometer.

-

Column: C18 Reverse Phase (e.g., Waters HSS T3, 2.1 x 100mm, 1.8 µm).

-

Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 mins.

-

Mode: Positive Electrospray Ionization (ESI+).

Data Interpretation Table

Use the following mass shifts to identify metabolites.

| Metabolite ID | Transformation | Mass Shift (Da) | Theoretical m/z [M+H]+ | Diagnostic Fragment (MS/MS) |

| Parent | None | 0.0000 | 254.1539 | 155.04 (Naphthoyl), 127.05 (Naphthalene) |

| M1 | Hydroxylation (Naph) | +15.9949 | 270.1488 | 171.04 (OH-Naphthoyl) |

| M3 | Hydroxylation (Azepane) | +15.9949 | 270.1488 | 155.04 (Intact Naphthoyl) |

| M4 | Lactam Formation | +13.9792 | 268.1332 | 155.04 (Intact Naphthoyl) |

| M1-Gluc | Glucuronidation | +192.0270 | 446.1809 | 270.14 (Neutral loss of 176) |

Analytical Workflow Diagram

Figure 2: Step-by-step analytical workflow for metabolite identification.

References

-

Metabolism of JWH-018: Chimalakonda, K. C., et al. (2012). "Cytochrome P450-mediated oxidative metabolism of JWH-018 in human liver microsomes." Drug Metabolism and Disposition. Link

-

Azepane Ring Metabolism: Smith, D. A., et al. (2012). "Mitigating Heterocycle Metabolism in Drug Discovery." Journal of Medicinal Chemistry. Link

-

Tolazamide Metabolism (Azepane Model): Thomas, R. C., & Ikeda, G. J. (1966). "The metabolic fate of tolazamide in man and in the rat." Journal of Medicinal Chemistry. Link

-

Synthetic Cannabinoid Analysis: Sobolevsky, T., et al. (2010). "Oxidation of the pentyl side chain of JWH-018." Forensic Science International. Link

Sources

Theoretical Conformational Analysis of Azepan-1-yl(naphthalen-1-yl)methanone

Executive Summary

The conformational flexibility of Azepan-1-yl(naphthalen-1-yl)methanone presents a unique challenge in structural chemistry and drug design. As a structural hybrid comprising a bulky naphthalene "head" and a flexible seven-membered azepane "tail" linked by a rigid amide bond, this molecule serves as a critical scaffold in synthetic cannabinoid research (analogous to JWH-018 derivatives) and supramolecular chemistry.

This guide outlines a rigorous computational protocol to resolve its conformational landscape. We focus on the interplay between the high-barrier amide bond rotation and the low-barrier pseudorotation of the azepane ring. This analysis is essential for predicting receptor binding affinity (e.g., CB1/CB2) where the "bioactive conformation" often differs from the global minimum.

Molecular Architecture & Stereoelectronic Fundamentals

Before initializing calculations, one must understand the three dominant forces governing this molecule's topology:

-

The Amide Resonance (

): The partial double-bond character of the C-N bond creates a rotational barrier (typically 15–20 kcal/mol).[1] However, the bulky naphthalene group introduces peri-strain (steric clash between the carbonyl oxygen and the naphthalene H8 proton), forcing the amide bond to twist out of planarity to relieve strain. -

Azepane Ring Puckering: Unlike the rigid piperidine (chair) or pyrrolidine (envelope), the seven-membered azepane ring is highly flexible. It exists in a dynamic equilibrium between Twist-Chair (TC) , Twist-Boat (TB) , and Chair (C) forms. The energy differences between these puckers are often <3 kcal/mol, making them accessible at room temperature.

-

Atropisomerism Potential: The rotation of the naphthalene ring relative to the carbonyl group is restricted. This creates distinct conformational zones defined by the dihedral angle

(C2_naph-C1_naph-C_carbonyl-N).

Computational Methodology (The Protocol)

To achieve publication-quality accuracy, we employ a Density Functional Theory (DFT) approach augmented with Dispersion Corrections . Standard functionals (like B3LYP) fail to accurately model the attractive van der Waals forces between the naphthalene ring and the azepane hydrogens in folded conformations.

The Workflow

The following diagram illustrates the logical flow from 2D structure to Boltzmann-weighted ensemble.

Figure 1: Computational workflow for resolving the conformational ensemble of sterically hindered amides.

Recommended Level of Theory

| Parameter | Setting | Rationale |

| Functional | Essential for capturing long-range dispersion interactions (aromatic stacking) which B3LYP misses. | |

| Basis Set | def2-TZVP or 6-311++G(d,p) | Triple-zeta quality with polarization functions is required to describe the electron density of the amide nitrogen and aromatic ring accurately. |

| Solvation | SMD (Chloroform/Water) | The amide rotational barrier is solvent-dependent.[1] Chloroform mimics the NMR solvent; Water mimics the biological environment. |

| Grid Quality | Ultrafine | Critical for resolving low-frequency modes associated with azepane ring puckering. |

Conformational Landscape Analysis

The Amide Rotamers ( vs )

The primary conformational divide is the orientation of the azepane ring relative to the naphthalene system.

-

-Conformer (Anti): The azepane bulk is anti to the carbonyl oxygen. This is generally sterically disfavored due to the clash between the azepane

- -Conformer (Syn): The azepane bulk is syn to the carbonyl oxygen. While this places the oxygen near the naphthalene H8, it avoids the massive steric clash of the heterocycle against the aromatic wall.

Hypothesis: The

Azepane Ring Flipping

The azepane ring is not flat. You must scan the ring puckering coordinates. The lowest energy conformations are typically:

-

Twist-Chair (TC): The most stable form for simple azepanes.

-

Twist-Boat (TB): Slightly higher in energy (~1-2 kcal/mol).

-

Chair (C): Often a transition state in 7-membered rings due to transannular strain.

To visualize this, we map the Potential Energy Surface (PES) of the ring inversion.

Figure 2: Simplified pseudorotation pathway for the azepane moiety.

Thermodynamic & Spectroscopic Validation

To validate your theoretical model, you must compare calculated properties against experimental observables (NMR/IR).

Boltzmann Distribution

The population

Protocol:

-

Calculate

for all unique minima found in the PES scan. -

Discard conformers with populations < 1%.

-

The final "observed" property is the weighted average of the ensemble.

NMR Shift Prediction (GIAO Method)

The magnetic anisotropy of the naphthalene ring will heavily shield/deshield the azepane protons.

-

Target Signal: Look for the splitting of the azepane

-protons (adjacent to Nitrogen). In a rigid amide, these are diastereotopic and will appear as distinct multiplets. -

Validation: If the experimental NMR shows broad signals, the barrier to rotation is low (fast exchange). If sharp, distinct signals appear, the rotation is slow (locked conformation).

-

Calculation: Use NMR=GIAO at the mPW1PW91/6-311+G(2d,p) level (a "gold standard" for NMR shifts) on the geometries optimized at the

B97X-D level.

Biological Implications (SAR)[2][3]

In the context of drug development (specifically cannabinoid receptor ligands), the conformation of the linker (the amide bond) determines the orientation of the "tail" (azepane) relative to the "head" (naphthalene).

-

Receptor Pocket: The CB1 receptor has a hydrophobic channel. The naphthalene ring performs

- -

Steric Lock: If the amide bond is locked in a non-planar conformation due to the naphthalene H8 steric clash, the vector of the azepane ring is fixed. This "pre-organized" shape reduces the entropic penalty of binding.

-

Docking Strategy: When performing molecular docking (e.g., using Glide or AutoDock), do not use a single rigid conformer. Instead, use the ensemble of low-energy conformers generated in Section 3 to sample the induced fit effectively.

References

-

Amide Bond Rotation Barriers

-

Azepane Ring Conformational Analysis

-

Naphthalene-Amide Bioactivity & SAR

Sources

- 1. lqtc.fcien.edu.uy [lqtc.fcien.edu.uy]

- 2. Synthesis and structure-activity relationships of amide and hydrazide analogues of the cannabinoid CB(1) receptor antagonist N-(piperidinyl)- 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Making sure you're not a bot! [dugi-doc.udg.edu]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. bcc.bas.bg [bcc.bas.bg]

- 10. Concise Synthesis of Naphthalene-Based 14-Aza-12-Oxasteroids [mdpi.com]

- 11. chemrxiv.org [chemrxiv.org]

- 12. researchgate.net [researchgate.net]

- 13. Conformational state of β-hydroxynaphthylamides: Barriers for the rotation of the amide group around CN bond and dynamics of the morpholine ring - PubMed [pubmed.ncbi.nlm.nih.gov]

Laboratory synthesis of Azepan-1-yl(naphthalen-1-yl)methanone from naphthalene-1-carbonyl chloride

An Application Note for the Synthesis of Azepan-1-yl(naphthalen-1-yl)methanone

Abstract

This application note provides a comprehensive and detailed protocol for the laboratory synthesis of Azepan-1-yl(naphthalen-1-yl)methanone, a tertiary amide, through the acylation of azepane with naphthalene-1-carbonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth explanations of the reaction mechanism, step-by-step procedures for synthesis and purification, and methods for analytical characterization. The protocol emphasizes safety, efficiency, and reproducibility, incorporating in-process monitoring via Thin Layer Chromatography (TLC) and purification by flash column chromatography. The causality behind experimental choices is elucidated to provide a deeper understanding of the synthetic process.

Introduction and Scientific Background

Amide bond formation is one of the most fundamental and frequently utilized reactions in organic and medicinal chemistry.[1][2] Amides are cornerstone functional groups found in a vast array of pharmaceuticals, natural products, and advanced materials.[1] The target molecule, Azepan-1-yl(naphthalen-1-yl)methanone, incorporates a naphthalene moiety, a privileged scaffold in drug discovery known for its interaction with various biological targets, and an azepane ring, a seven-membered saturated heterocycle that can influence solubility, metabolic stability, and receptor binding. The synthesis of such structures is of significant interest for building libraries of novel compounds for biological screening.[3]

The described synthesis employs the Schotten-Baumann reaction, a robust method for acylating amines with acyl chlorides.[1][4][5] This reaction proceeds via a nucleophilic acyl substitution mechanism where the secondary amine, azepane, attacks the highly electrophilic carbonyl carbon of naphthalene-1-carbonyl chloride.[6][7][8][9] A non-nucleophilic base, such as triethylamine, is essential to scavenge the hydrogen chloride (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[10][11][12][13]

Reaction Mechanism: Nucleophilic Acyl Substitution

The formation of the amide bond in this synthesis is a classic example of nucleophilic acyl substitution. The mechanism can be dissected into several key steps, each driven by fundamental principles of reactivity.

-

Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of azepane (the nucleophile) attacking the electron-deficient carbonyl carbon of naphthalene-1-carbonyl chloride (the electrophile).[4][7][14]

-

Tetrahedral Intermediate Formation: This attack breaks the C=O pi bond, pushing electrons onto the oxygen atom and forming a transient, negatively charged tetrahedral intermediate.[8]

-

Intermediate Collapse & Leaving Group Expulsion: The tetrahedral intermediate is unstable and rapidly collapses. The C=O double bond reforms, and in the process, the most stable leaving group, the chloride ion (Cl⁻), is expelled.

-

Deprotonation: The product of the previous step is a protonated amide (an azepanyl-naphthalenyl-methaniminium salt), which is highly acidic. A base, in this case, triethylamine (Et₃N), deprotonates the nitrogen, yielding the neutral tertiary amide product and the triethylammonium chloride salt.[8][10][13] This final step is crucial to drive the reaction to completion.[12]

Caption: Figure 1: Mechanism of Amide Formation

Detailed Experimental Protocol

This protocol outlines the complete procedure, from reagent preparation to product purification and characterization.

Materials and Reagents

| Reagent/Material | Formula | MW ( g/mol ) | Amount (mmol) | Equivalents | Physical Data | Supplier (Example) |

| Naphthalene-1-carbonyl chloride | C₁₁H₇ClO | 190.63 | 10.0 | 1.0 | Solid, m.p. 16-19 °C | Sigma-Aldrich |

| Azepane (Hexamethyleneimine) | C₆H₁₃N | 99.17 | 12.0 | 1.2 | Liquid, d=0.85 g/mL | Alfa Aesar |

| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 15.0 | 1.5 | Liquid, d=0.726 g/mL | Fisher Scientific |

| Dichloromethane (DCM), dry | CH₂Cl₂ | 84.93 | ~100 mL | - | Solvent | VWR Chemicals |

| Deionized Water | H₂O | 18.02 | ~150 mL | - | For work-up | - |

| Brine (Saturated NaCl) | NaCl(aq) | - | ~50 mL | - | For work-up | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~5 g | - | Drying agent | Acros Organics |

| Silica Gel (230-400 mesh) | SiO₂ | 60.08 | ~50 g | - | For chromatography | Sorbent Tech. |

| TLC Plates (Silica gel 60 F₂₅₄) | - | - | As needed | - | For reaction monitoring | MilliporeSigma |

| Solvents for Chromatography | Hexane, Ethyl Acetate | - | As needed | - | Eluent | - |

Safety Precautions

-

Naphthalene-1-carbonyl chloride is corrosive and a lachrymator. It causes severe skin burns and eye damage.[15][16][17] Handle exclusively in a certified chemical fume hood.[15][16][18]

-

Personal Protective Equipment (PPE) is mandatory: Wear safety goggles, a face shield, a lab coat, and chemically resistant gloves (e.g., nitrile) at all times.[15][18]

-

Triethylamine and Azepane are flammable and have strong, irritating odors. Handle in a well-ventilated fume hood.

-

Dichloromethane (DCM) is a volatile solvent and a suspected carcinogen. Minimize exposure by handling it in a fume hood.

-

An emergency eyewash station and safety shower must be readily accessible.[15]

Synthetic Procedure

Caption: Figure 2: Overall Experimental Workflow

-

Reactor Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add azepane (1.28 mL, 12.0 mmol) and dry dichloromethane (DCM, 50 mL).

-

Base Addition: Add triethylamine (2.09 mL, 15.0 mmol) to the flask.

-

Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches ~0 °C. The use of low temperature helps to control the exothermicity of the acylation reaction.[1][19]

-

Acyl Chloride Addition: In a separate beaker, dissolve naphthalene-1-carbonyl chloride (1.91 g, 10.0 mmol) in dry DCM (30 mL). Transfer this solution to a dropping funnel. Add the acyl chloride solution dropwise to the cooled amine solution over 20-30 minutes. A slow addition rate is critical to prevent a rapid temperature increase and potential side reactions.[1] A white precipitate (triethylammonium chloride) will form.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 12-16 hours.

-

In-Process Monitoring (TLC): Monitor the reaction's progress using TLC.[20] Spot the crude reaction mixture alongside the starting materials on a silica gel plate. A suitable eluent system is typically 20-30% ethyl acetate in hexane. The disappearance of the limiting reagent (naphthalene-1-carbonyl chloride) and the appearance of a new, less polar spot indicate product formation.

Work-up and Isolation

-

Quenching: Once the reaction is complete, add 50 mL of deionized water to the flask and stir for 10 minutes to dissolve the triethylammonium chloride salt.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and collect the organic (DCM) layer. Extract the aqueous layer twice more with DCM (2 x 25 mL).

-

Washing: Combine all organic extracts and wash them with 50 mL of deionized water, followed by 50 mL of brine. The brine wash helps to remove residual water from the organic phase.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.

Purification by Flash Column Chromatography

The crude product often contains unreacted starting materials or byproducts and requires purification. Flash column chromatography is the preferred method.[21][22]

-

Column Packing: Prepare a slurry of silica gel (~50 g) in hexane and pack it into a glass column.

-

Sample Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry powder onto the top of the packed column.

-

Elution: Elute the column with a hexane/ethyl acetate solvent system. Start with a low polarity mixture (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity based on TLC analysis. The goal is to achieve an R_f value of ~0.2-0.3 for the product for optimal separation.[21]

-

Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Final Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield Azepan-1-yl(naphthalen-1-yl)methanone as a purified solid or viscous oil.

Product Characterization

The identity and purity of the final compound should be confirmed using standard analytical techniques. While specific spectral data for this exact molecule is not widely published, analogous structures suggest the following expected results:[23][24][25][26][27]

-

¹H NMR (CDCl₃, 400 MHz): Expect complex multiplets in the aromatic region (δ ~7.4-8.2 ppm) corresponding to the naphthalene ring protons. The aliphatic protons of the azepane ring will appear as broad multiplets in the upfield region (δ ~1.5-3.8 ppm).

-

¹³C NMR (CDCl₃, 100 MHz): A signal for the amide carbonyl carbon should be present around δ ~169-172 ppm. Multiple signals will be observed in the aromatic region (δ ~124-135 ppm) and the aliphatic region (δ ~26-50 ppm).

-

FTIR (ATR): A strong absorption band characteristic of a tertiary amide C=O stretch should be visible around 1630-1650 cm⁻¹.

-

High-Resolution Mass Spectrometry (HRMS): The measured mass of the protonated molecular ion ([M+H]⁺) should match the calculated exact mass for C₁₇H₂₀NO.

Troubleshooting Guide

| Problem | Potential Cause | Suggested Solution |

| Incomplete Reaction (TLC) | Insufficient reaction time; poor quality reagents; moisture contamination. | Extend reaction time. Ensure reagents are pure and the acyl chloride has not hydrolyzed. Use anhydrous solvents and dry glassware. |

| Low Yield | Inefficient extraction; loss during chromatography; side reactions. | Ensure complete extraction by performing multiple extractions. Optimize chromatography conditions to minimize product loss on the column. |

| Purification Issues | Poor separation of product and impurities (streaking or overlapping spots). | Re-optimize the eluent system using TLC to achieve better separation (ΔR_f > 0.2).[21] Ensure the column is not overloaded. |

| Product is an Oil | Product may have a low melting point or be amorphous. | Attempt to induce crystallization by scratching the flask with a glass rod or by dissolving in a minimal amount of hot solvent and cooling slowly. |

References

- Understanding the volatile nature and strong basicity of triethylamine in organic synthesis. (2025). Vertex AI Search.

- TRIETHYLAMINE. PubChem.

- Synthesis and analysis of amides.

- Chemistry Schotten Baumann Reaction.

- Amide Synthesis. Fisher Scientific.

- Schotten–Baumann reaction. Wikipedia. (2020).

- Schotten-Baumann Reaction. Organic Chemistry Portal.

- 1-Naphthoyl chloride Safety D

- Amide Synthesis from Acyl Chlorides and Amines. Pearson. (2024).

- TRIETHYLAMINE.

- Amides (A-Level). ChemistryStudent.

- Acid Chloride to Amide (NH3/Amines) | Mechanism + Exam Traps. OrgoSolver.

- Amide Synthesis. Fisher Scientific.

- Reactions of the Amides. Cognito.

- Application Notes and Protocols: A Step-by-Step Guide to Ynamide Purification by Column Chrom

- Triethylamine. Wikipedia.

- SAFETY DATA SHEET - 2-Naphthoyl Chloride. TCI Chemicals.

- SAFETY DATA SHEET - 1-Naphthoyl chloride. Fisher Scientific. (2013).

- How should I purify a complex, polar, amide reaction mixture?. Biotage. (2023).

- SAFETY DATA SHEET - 1-Naphthoyl chloride. Fisher Scientific. (2013).

- Thin Layer Chrom

- Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. (2022).

- Concise Synthesis of Naphthalene-Based 14-Aza-12-Oxasteroids. MDPI. (2025).

- Concise Synthesis of Naphthalene- Based 14-Aza-12-Oxasteroids. Preprints.org. (2024).

- Material Safety Data Sheet - 1-Naphthoyl chloride, 99%. Cole-Parmer. (2003).

- Synthesis, Characterization and Biological Screening of Azepine Deriv

- Concise Synthesis of Naphthalene-Based 14-Aza-12-Oxasteroids. Semantic Scholar. (2025).

- Concise Synthesis of Naphthalene-Based 14-Aza-12-Oxasteroids[v1]. Preprints.org. (2024).

- Naphthannelated azepinones: synthesis and antitumor activity. PubMed. (1999).

Sources

- 1. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]

- 2. growingscience.com [growingscience.com]

- 3. Naphthannelated azepinones: synthesis and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 5. lscollege.ac.in [lscollege.ac.in]

- 6. pearson.com [pearson.com]

- 7. chemistrystudent.com [chemistrystudent.com]

- 8. orgosolver.com [orgosolver.com]

- 9. Lab Reporter [fishersci.it]

- 10. bdmaee.net [bdmaee.net]

- 11. atamankimya.com [atamankimya.com]

- 12. Schotten-Baumann Reaction [organic-chemistry.org]

- 13. Triethylamine - Wikipedia [en.wikipedia.org]

- 14. cognitoedu.org [cognitoedu.org]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.ca [fishersci.ca]

- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 18. tcichemicals.com [tcichemicals.com]

- 19. Lab Reporter [fishersci.co.uk]

- 20. people.chem.umass.edu [people.chem.umass.edu]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. biotage.com [biotage.com]

- 23. mdpi.com [mdpi.com]

- 24. preprints.org [preprints.org]

- 25. nepjol.info [nepjol.info]

- 26. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 27. preprints.org [preprints.org]

Application Note: Solid Phase Extraction (SPE) Protocols for Azepan-1-yl(naphthalen-1-yl)methanone in Biological Matrices

[1]

Introduction & Physicochemical Analysis[1][2][3][4][5][6][7][8][9][10]

This Application Note details the extraction and isolation of Azepan-1-yl(naphthalen-1-yl)methanone , a structural analog within the synthetic cannabinoid (SC) class.[1] Unlike the classical aminoalkylindoles (e.g., JWH-018), this molecule consists of a naphthalene ring linked via a carbonyl group to an azepane ring (a 7-membered nitrogenous heterocycle).[1]

Chemical Structure & Challenges

To design a robust SPE protocol, we must first deconstruct the analyte's properties:

-

Lipophilicity (LogP > 4.0): The naphthalene moiety and the saturated azepane ring contribute to high lipophilicity. The compound will bind strongly to plasma proteins and plastics.

-

Basicity/Acidity: The nitrogen atom is part of an amide bond (N-C=O). Unlike amines, amide nitrogens are neutral (pKa < 1) due to resonance stabilization with the carbonyl.

-

Critical Protocol Decision:Cation Exchange (MCX) is NOT suitable for the parent compound because the nitrogen will not be positively charged under acidic conditions.

-

Selected Mechanism:Polymeric Reversed-Phase (HLB) is the required mechanism, relying on hydrophobic interaction.[1]

-

Matrix Considerations

-

Urine: The parent compound is likely extensively metabolized. However, for forensic screening of the parent or neutral Phase I metabolites (e.g., hydroxylated forms), hydrolysis is required to cleave glucuronide conjugates.

-

Plasma/Whole Blood: High protein binding requires disruption (precipitation) prior to SPE to release the analyte.

Experimental Workflow & Diagram

The following diagram illustrates the critical decision pathways for Urine vs. Plasma matrices.

Caption: Integrated workflow for the extraction of Azepan-1-yl(naphthalen-1-yl)methanone, highlighting matrix-specific pre-treatment and the Polymeric HLB extraction pathway.

Detailed Protocols

Materials & Reagents[1][2]

-

SPE Cartridge: Polymeric Reversed-Phase (e.g., Oasis HLB, Strata-X, or Bond Elut Plexa).[1]

-

Why? Silica-based C18 can suffer from "dewetting" if dried too long.[1] Polymeric sorbents allow robust drying (essential for immiscible elution solvents) and retain neutral aromatics effectively.

-

-

Internal Standard: JWH-018-d9 (or similar deuterated naphthoyl-indole).[1]

-

Buffer: 100 mM Ammonium Acetate (pH 5.0).

-

Enzyme: β-Glucuronidase (Type H-1 from Helix pomatia or recombinant).[1]

Sample Pre-treatment[11]

Protocol A: Urine (Hydrolysis)

Rationale: Synthetic cannabinoids are heavily metabolized into glucuronides.[1] Hydrolysis liberates the Phase I metabolites for detection.

-

Aliquot 1 mL of urine into a glass tube.

-

Add 20 µL of Internal Standard working solution.

-

Add 1 mL of 100 mM Ammonium Acetate buffer (pH 5.0).

-

Add 50 µL β-Glucuronidase.

-

Incubate at 60°C for 60 minutes .

-

Cool to room temperature.

-

Crucial Step: Add 2 mL of water to dilute the sample. Do not add organic solvent yet.[1]

Protocol B: Plasma/Blood (Protein Precipitation)

Rationale:[2] The naphthoyl moiety binds albumin. Precipitation releases the drug.

-

Aliquot 0.5 mL of plasma.

-

Add 20 µL of Internal Standard.

-

Add 1.5 mL of ice-cold Acetonitrile (ACN) dropwise while vortexing.

-

Centrifuge at 4,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube.

-

Dilution: Dilute the supernatant with 4 mL of Ammonium Acetate buffer (pH 5.0) .

-

Why? This reduces the organic content to <25%, ensuring the analyte binds to the SPE sorbent rather than breaking through.

-

Solid Phase Extraction (SPE) Procedure[10]

| Step | Solvent / Action | Mechanistic Insight |

| 1. Condition | 1 mL Methanol | Activates the sorbent ligands. |

| 2. Equilibrate | 1 mL Water | Creates an aqueous environment for sample loading.[1] |

| 3. Load | Pre-treated Sample | Load at 1-2 mL/min. The lipophilic analyte binds to the polymeric backbone via Van der Waals forces. |

| 4. Wash 1 | 1 mL 5% Methanol in H2O | Removes salts, urea, and highly polar interferences. The analyte remains bound (LogP > 4). |

| 5. Wash 2 | 1 mL 30% ACN in H2O | Critical Clean-up: Removes moderately lipophilic lipids and proteins.[1] The high lipophilicity of the naphthoyl-azepane allows it to withstand this organic strength without eluting. |

| 6.[1] Dry | High Vacuum (10 min) | Removes residual water. Essential if evaporating to dryness later to prevent "spitting" or hydrolysis. |

| 7. Elute | 2 x 0.5 mL 100% ACN | Disrupts hydrophobic interactions, releasing the analyte. |

Post-Extraction

-

Evaporate eluate to dryness under Nitrogen at 40°C.

-

Reconstitute in 100 µL of Mobile Phase (50:50 0.1% Formic Acid : ACN).

-

Vortex and transfer to autosampler vial.

LC-MS/MS Method Parameters

While specific transitions for this exact analog may require tuning, the structural similarity to JWH-018 allows for high-confidence prediction of fragmentation patterns.[1]

-

Column: Biphenyl or C18 (e.g., Raptor Biphenyl or Kinetex C18), 2.1 x 100 mm, 2.6 µm.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Ionization: ESI Positive Mode.

Predicted MRM Transitions: The fragmentation will likely follow the cleavage of the amide bond or the azepane ring opening.

| Precursor Ion (M+H)+ | Product Ion 1 (Quant) | Product Ion 2 (Qual) | Origin of Fragment |

| ~254.1 (Calc.)[1] | 127.1 | 155.1 | Naphthalene cation (127) / Naphthoyl cation (155) |

| 98.1 | Azepane ring fragment |

Note: The molecular weight of Azepan-1-yl(naphthalen-1-yl)methanone is approx.[1] 253.34 g/mol .[1] (M+H)+ = 254.3.

References

-

United Nations Office on Drugs and Crime (UNODC). (2026). Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. UNODC Laboratory and Scientific Service.[5]

-

Scheidweiler, K. B., & Huestis, M. A. (2014). Simultaneous quantification of 20 synthetic cannabinoids and 21 metabolites, and semi-quantification of 12 alkyl hydroxy metabolites in human urine by liquid chromatography–tandem mass spectrometry. Journal of Chromatography A, 1327, 105-117.[1]

-

Knittel, J. L., et al. (2012). Analysis of Synthetic Cannabinoids and Metabolites: Adding New Compounds to an Existing LC-MS/MS Method. Restek Corporation Application Notes.[1]

-

United Chemical Technologies (UCT). (2020). Extraction of Synthetic and Naturally Occurring Cannabinoids in Urine Using SPE and LC-MS/MS. UCT Application Note.[1][4]

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 13748501, 3-(Azepan-1-yl)-1-naphthalen-1-ylpropan-1-one.[1][6] (Cited for structural property comparison).

Sources

- 1. d-nb.info [d-nb.info]

- 2. A liquid chromatography-mass spectrometry method based on class characteristic fragmentation pathways to detect the class of indole-derivative synthetic cannabinoids in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. unitedchem.com [unitedchem.com]

- 5. Substance Details AM-1220 azepane isomer [unodc.org]

- 6. 3-(Azepan-1-yl)-1-naphthalen-1-ylpropan-1-one | C19H23NO | CID 13748501 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: 1H and 13C NMR Spectroscopy Data Interpretation for Azepan-1-yl(naphthalen-1-yl)methanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azepan-1-yl(naphthalen-1-yl)methanone is a molecule of interest in medicinal chemistry and drug discovery, featuring a flexible seven-membered azepane ring connected to a rigid, aromatic naphthalene moiety via an amide linkage. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and characterization of such molecules. This application note provides a detailed guide to the interpretation of the 1H and 13C NMR spectra of Azepan-1-yl(naphthalen-1-yl)methanone, including protocols for sample preparation and data acquisition. Understanding the NMR signature of this compound is crucial for confirming its identity, assessing its purity, and studying its conformational dynamics.

The interpretation of the NMR spectra of Azepan-1-yl(naphthalen-1-yl)methanone is influenced by several key factors. The electron-withdrawing nature of the carbonyl group significantly impacts the chemical shifts of the adjacent naphthalene and azepane protons. Furthermore, the restricted rotation around the amide C-N bond can lead to magnetic non-equivalence of the protons on the azepane ring, resulting in more complex splitting patterns. The conformational flexibility of the azepane ring can also lead to broad signals, and the specific conformation can be influenced by solvent and temperature.[1][2]

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra. The choice of solvent can influence the chemical shifts of the protons, particularly those involved in hydrogen bonding or in close proximity to polar groups.[3][4][5][6][7] For Azepan-1-yl(naphthalen-1-yl)methanone, deuterated chloroform (CDCl3) is a common choice due to its ability to dissolve a wide range of organic compounds.

Protocol for Sample Preparation:

-

Weighing the Sample: Accurately weigh approximately 5-10 mg of Azepan-1-yl(naphthalen-1-yl)methanone.

-

Dissolving the Sample: Transfer the sample to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl3).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.

-

Homogenization: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved.

-

Filtering (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool into a clean NMR tube.

NMR Data Acquisition

The following are general parameters for acquiring 1H and 13C NMR spectra on a standard 400 MHz NMR spectrometer. These parameters may need to be optimized based on the specific instrument and sample concentration.

1H NMR Acquisition Parameters:

-

Spectrometer Frequency: 400 MHz

-

Solvent: CDCl3

-

Temperature: 298 K

-

Pulse Program: Standard single-pulse experiment (e.g., zg30)

-

Spectral Width: 16 ppm (-2 to 14 ppm)

-

Acquisition Time: ~4 seconds

-

Relaxation Delay: 2 seconds

-

Number of Scans: 16-64 (depending on sample concentration)

13C NMR Acquisition Parameters:

-

Spectrometer Frequency: 100 MHz

-

Solvent: CDCl3

-

Temperature: 298 K

-

Pulse Program: Proton-decoupled experiment (e.g., zgpg30)

-

Spectral Width: 240 ppm (-20 to 220 ppm)

-

Acquisition Time: ~1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024 or more (due to the lower natural abundance of 13C)

Data Interpretation

The chemical structure of Azepan-1-yl(naphthalen-1-yl)methanone with the numbering scheme for proton and carbon assignments is shown below.

Figure 1. Structure of Azepan-1-yl(naphthalen-1-yl)methanone with atom numbering.

1H NMR Spectrum Interpretation

The 1H NMR spectrum of Azepan-1-yl(naphthalen-1-yl)methanone will exhibit distinct regions for the aromatic protons of the naphthalene ring and the aliphatic protons of the azepane ring.

Table 1. Predicted 1H NMR Chemical Shifts for Azepan-1-yl(naphthalen-1-yl)methanone in CDCl3.

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Naphthalene H | 7.40 - 8.20 | m | 7H |

| Azepane CH2 (α to N) | 3.50 - 3.80 | br m | 4H |

| Azepane CH2 (β, γ to N) | 1.50 - 1.90 | br m | 8H |

-

Naphthalene Protons (7.40 - 8.20 ppm): The seven protons on the naphthalene ring will appear as a complex multiplet in the aromatic region.[8][9][10][11][12] The exact chemical shifts and coupling patterns can be complex due to the restricted rotation around the C-N amide bond, which can make the two sides of the naphthalene ring magnetically non-equivalent. The proton ortho to the carbonyl group (H8') is expected to be the most downfield due to the deshielding effect of the carbonyl group.

-

Azepane Protons (α to Nitrogen, 3.50 - 3.80 ppm): The four protons on the two carbons adjacent to the nitrogen atom (C2 and C7) will be shifted downfield due to the electronegativity of the nitrogen and the electron-withdrawing effect of the carbonyl group.[13][14][15] These signals are often broad due to the conformational flexibility of the seven-membered ring and the possibility of slow rotation around the amide bond.[1][2]

-

Azepane Protons (β, γ to Nitrogen, 1.50 - 1.90 ppm): The remaining eight protons on the azepane ring (C3, C4, C5, and C6) will appear as a broad multiplet in the aliphatic region. Their signals are generally broad and overlapping due to the conformational mobility of the azepane ring.[16][17]

13C NMR Spectrum Interpretation

The 13C NMR spectrum will provide information on the number of unique carbon atoms in the molecule.

Table 2. Predicted 13C NMR Chemical Shifts for Azepan-1-yl(naphthalen-1-yl)methanone in CDCl3.

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (Amide) | 168 - 172 |

| Naphthalene (Aromatic) | 124 - 135 |

| Azepane (α to N) | 45 - 55 |

| Azepane (β, γ to N) | 25 - 35 |

-

Amide Carbonyl (168 - 172 ppm): The carbonyl carbon of the amide group will appear as a singlet in the downfield region, characteristic of amide carbonyls.[13][18][19]

-

Naphthalene Carbons (124 - 135 ppm): The ten carbons of the naphthalene ring will give rise to several signals in the aromatic region.[20][21][22][23][24] The quaternary carbons will generally have lower intensities than the protonated carbons.

-

Azepane Carbons (α to Nitrogen, 45 - 55 ppm): The two carbons directly attached to the nitrogen atom will be found in this region, shifted downfield by the electronegative nitrogen.

-

Azepane Carbons (β, γ to Nitrogen, 25 - 35 ppm): The remaining four carbons of the azepane ring will appear in the upfield aliphatic region.[16]

Key Mechanistic and Structural Insights

-

Amide Bond Rotation: The partial double bond character of the C-N amide bond restricts free rotation.[13][25][26][27] This can lead to the observation of distinct signals for the two α-methylene groups of the azepane ring, especially at lower temperatures. Variable temperature NMR studies can be employed to investigate the energetics of this rotational barrier.

-

Azepane Ring Conformation: The seven-membered azepane ring is highly flexible and can exist in multiple conformations, such as chair and boat forms.[1][2][28] The observed broadness of the azepane proton signals is a result of the rapid interconversion between these conformations on the NMR timescale.

-

Anisotropic Effects: The aromatic naphthalene ring creates a magnetic field that can either shield or deshield nearby protons. The protons of the azepane ring that are spatially close to the face of the naphthalene ring may experience an upfield shift, while those near the edge may be shifted downfield.

Troubleshooting and Advanced Techniques

-

Broad Signals: If the signals for the azepane protons are excessively broad, acquiring the spectrum at a higher or lower temperature may help to either sharpen the signals (by increasing the rate of conformational exchange) or resolve individual conformers (at the coalescence temperature or below).

-

Signal Overlap: In cases of severe signal overlap in the 1H NMR spectrum, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable for assigning proton and carbon signals, respectively. HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish long-range correlations and confirm the connectivity of the molecule.[29][30]

Conclusion

The 1H and 13C NMR spectra of Azepan-1-yl(naphthalen-1-yl)methanone provide a wealth of information regarding its chemical structure and dynamic behavior. By carefully analyzing the chemical shifts, multiplicities, and signal shapes, researchers can confidently confirm the identity and purity of the compound. The insights gained from NMR spectroscopy are essential for advancing research and development in fields where this and similar molecular scaffolds are of interest.

References

-

Abraham, R. J., et al. (2013). 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. Magnetic Resonance in Chemistry, 51(3), 149-157. [Link]

- Radeglia, R., & Scheler, G. (1976). 13C NMR spectra of some amides and imides. Effect of inductive and mesomeric interactions, cyclization and hydrogen bonding on 13C NMR chemical shifts. Journal für praktische Chemie, 318(4), 633-640.

- Greenzaid, P., & Jencks, W. P. (1971). The effect of the amide group on the chemical shifts of adjacent protons. Journal of the American Chemical Society, 93(17), 4435-4436.

-

ResearchGate. (n.d.). Computed 1 H NMR spectra for naphthalene a monomer, b crossed dimer and... | Download Scientific Diagram. Retrieved from [Link]

-

Matsuo, T., & Shosenji, H. (1967). Studies of the solvent effect on the chemical shifts in n.m.r. spectroscopy. II. Solutions of succinic anhydride, maleic anhydride, and the N-substituted imides of succinic and maleic acids. Canadian Journal of Chemistry, 45(15), 1829-1835. [Link]

-

Kitching, W., et al. (1976). Carbon-13 nuclear magnetic resonance examination of naphthalene derivatives. Assignments and analysis of substituent chemical shifts. The Journal of Organic Chemistry, 41(12), 2055-2063. [Link]

-

Laszlo, P. (2007). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Progress in Nuclear Magnetic Resonance Spectroscopy, 3, 231-402. [Link]

-

Hunter, L., et al. (2013). Conformational regulation of substituted azepanes through selective monofluorination. Organic & Biomolecular Chemistry, 11(23), 3894-3899. [Link]

-

SpectraBase. (n.d.). Naphthalene - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments? r/chemhelp. Retrieved from [Link]

- Paudler, W. W., & Zeiler, A. G. (1969). Azepines. The Journal of Organic Chemistry, 34(4), 999-1002.

-

PubChem. (n.d.). Azepane. Retrieved from [Link]

-

Tjandra, N., & Bax, A. (1997). Solution NMR Measurement of Amide Proton Chemical Shift Anisotropy in 15N-Enriched Proteins. Correlation with Hydrogen Bond Length. Journal of the American Chemical Society, 119(34), 8076-8082. [Link]

-

ResearchGate. (n.d.). 1 H-NMR spectra of naphthalene SOA as a function of increasing... | Download Scientific Diagram. Retrieved from [Link]

-

Li, Y., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Molecules, 28(23), 7936. [Link]

- Ibrahim, E. S., Aboul-Enein, H. Y., & Khalifa, M. (1982). A Carbon-13 NMR Assignment Study of Certain 6-Substituted Dibenz [c,e] Azepine 5, 7-Dione. Spectroscopy Letters, 15(7), 575-580.

-

LibreTexts. (2021, July 31). 24.1: Structural, Physical, and Spectral Characteristics of Amides. Chemistry LibreTexts. Retrieved from [Link]

-

Bakalarski, G., et al. (1998). 13C NMR calculations on azepines and diazepines. Journal of the Chemical Society, Perkin Transactions 2, (11), 2425-2430. [Link]

-

ResearchGate. (n.d.). Doubly 13 C-labeled naphthalene derivative and its 13 C-NMR spectrum at... | Download Scientific Diagram. Retrieved from [Link]

- Abraham, R. J., et al. (2006). Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry, 44(4), 491-500.

-

SpectraBase. (n.d.). Naphthalene, 1,1'-thiobis- - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). Naphthalene - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). NMR Spectroscopic and Computational Study of Conformational Isomerism in Substituted 2-Aryl-3H-1-benzazepines: Toward Isolable Atropisomeric Benzazepine Enantiomers. Retrieved from [Link]

- Gloriam, D. E., et al. (2025). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry.

-

Cox, E. D., et al. (2009). Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists and implications for receptor binding. Bioorganic & Medicinal Chemistry Letters, 19(11), 2997-3001. [Link]

-

ResearchGate. (n.d.). (PDF) 1,3-Oxazepane-4,7-Diones Compounds: 1H and 13C NMR High-Resolution Spectroscopy (1D and 2D). Retrieved from [Link]

-

ChemRxiv. (2021). Conformational Analysis of Helical Peptides Incorporating Azepane- Based β-Amino Acids Prepared by an Ultrasound-Assisted Method. [Link]

-

INIS-IAEA. (n.d.). Why are 1H-azepines so variable in colour and reactivity. Retrieved from [Link]

- Rae, I. D. (1967). Proton magnetic resonance spectra of some aromatic amines and derived amides. Canadian Journal of Chemistry, 45(1), 1-7.

-

University of Regensburg. (n.d.). 1H NMR Spectroscopy. Retrieved from [Link]

-

Preprints.org. (2024, November 13). Concise Synthesis of Naphthalene- Based 14-Aza-12-Oxasteroids. Retrieved from [Link]

-

Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]

-

Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

-

PubChem. (n.d.). Azepan-1-Yl(1,3-Benzodioxol-5-Yl)Methanone. Retrieved from [Link]

-

MDPI. (2025, January 19). Concise Synthesis of Naphthalene-Based 14-Aza-12-Oxasteroids. Molecules, 30(2), 488. [Link]

-

MDPI. (2024, October 2). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 29(19), 4589. [Link]

-

Crombie, L., et al. (1986). Azepinones. Part 2. 1H and 13C NMR spectra of 1-substituted, 1,2-disubstituted, and 1,2,2-trisubstituted 1H-azepin-3(2H)-ones. Journal of the Chemical Society, Perkin Transactions 1, 1347-1355. [Link]

-

UNODC. (n.d.). Substance Details AM-1220 azepane isomer. Retrieved from [Link]

-

D'Souza, D. C., et al. (2007). Naphthalen-1-yl-(4-pentyloxynaphthalen-1-yl)methanone: a potent, orally bioavailable human CB1/CB2 dual agonist with antihyperalgesic properties and restricted central nervous system penetration. Journal of Medicinal Chemistry, 50(16), 3851-3856. [Link]

-

Semantic Scholar. (2025, January 19). Concise Synthesis of Naphthalene-Based 14-Aza-12-Oxasteroids. Retrieved from [Link]

Sources

- 1. Conformational regulation of substituted azepanes through selective monofluorination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. tandfonline.com [tandfonline.com]

- 5. reddit.com [reddit.com]

- 6. thieme-connect.de [thieme-connect.de]

- 7. modgraph.co.uk [modgraph.co.uk]

- 8. Naphthalene(91-20-3) 1H NMR [m.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. spectrabase.com [spectrabase.com]

- 11. NAPHTHALENE-1,4-D2(1683-98-3) 1H NMR [m.chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. che.hw.ac.uk [che.hw.ac.uk]

- 15. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 16. Azepane | C6H13N | CID 8119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. (S)-1-Boc-azepane-2-carboxylic acid(155905-76-3) 1H NMR spectrum [chemicalbook.com]

- 18. pure.kfupm.edu.sa [pure.kfupm.edu.sa]

- 19. tandfonline.com [tandfonline.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Naphthalene(91-20-3) 13C NMR spectrum [chemicalbook.com]

- 22. researchgate.net [researchgate.net]

- 23. spectrabase.com [spectrabase.com]

- 24. spectrabase.com [spectrabase.com]

- 25. 17O NMR and 15N NMR chemical shifts of sterically-hindered amides: ground-state destabilization in amide electrophilicity - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 26. 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. cdnsciencepub.com [cdnsciencepub.com]

- 28. Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists and implications for receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. mdpi.com [mdpi.com]

Sample preparation techniques for forensic analysis of Azepan-1-yl(naphthalen-1-yl)methanone

An in-depth guide to the extraction of Azepan-1-yl(naphthalen-1-yl)methanone from forensic matrices, providing validated protocols and expert insights for analytical scientists.

Introduction: The Analytical Challenge of Novel Psychoactive Substances

The emergence of Novel Psychoactive Substances (NPS) presents a continuous challenge to the forensic toxicology community. These substances are often designed to mimic the effects of controlled drugs while circumventing existing legislation. Azepan-1-yl(naphthalen-1-yl)methanone is a synthetic cannabinoid characterized by a naphthoyl group, a common structural feature in potent cannabinoid receptor agonists, linked to an azepane ring. Its detection in complex biological and non-biological matrices requires robust, validated, and efficient sample preparation techniques to ensure accurate and reliable analytical results.

The primary goal of sample preparation in this context is to isolate the target analyte from endogenous and exogenous interferences, concentrate it to a detectable level, and present it in a solvent compatible with the downstream analytical instrumentation, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] The choice of technique is dictated by the matrix, required throughput, sensitivity, and available resources. This guide provides detailed application notes and protocols for three widely adopted and effective techniques: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).

Analyte Characteristics: Azepan-1-yl(naphthalen-1-yl)methanone

Understanding the physicochemical properties of Azepan-1-yl(naphthalen-1-yl)methanone is crucial for optimizing extraction protocols.

-

Structure: The molecule consists of a non-polar naphthalene ring system and a seven-membered azepane ring connected by a ketone linker.

-

Polarity: The overall structure is largely non-polar and hydrophobic, making it highly soluble in organic solvents like hexane, ethyl acetate, and acetonitrile. This property is fundamental to its partitioning behavior in LLE and its retention on reversed-phase SPE sorbents.

-

Charge State: The molecule lacks readily ionizable functional groups, meaning it remains neutral across a wide pH range. This simplifies extraction as pH manipulation to alter its charge state is not a primary consideration for enhancing solubility in an organic phase.

Protocol 1: Supported Liquid-Liquid Extraction (SLE)

Supported Liquid-Liquid Extraction (SLE) is a modern alternative to traditional LLE that eliminates common issues such as emulsion formation and low throughput.[3][4][5] The sample is loaded onto a column packed with a high surface area, inert diatomaceous earth. The aqueous sample spreads over the surface, and a water-immiscible organic solvent is passed through the column to selectively elute the analytes, leaving behind polar interferences like salts, proteins, and phospholipids.

Causality & Field-Proven Insights: This method is chosen for its simplicity, speed, and high recovery for non-polar compounds like synthetic cannabinoids from complex biological matrices.[4][5] The elimination of shaking and vortexing steps reduces manual labor and improves reproducibility. Ethyl acetate is an excellent solvent choice due to its polarity, which is sufficient to extract the target analyte while minimizing the co-extraction of highly polar matrix components. For whole blood, a pre-treatment step with water is used to lyse red blood cells and reduce viscosity, ensuring efficient loading onto the SLE sorbent.[5][6]

Detailed Protocol: SLE for Whole Blood and Urine

Materials:

-

ISOLUTE® SLE+ Supported Liquid Extraction Columns or equivalent

-

Whole Blood or Urine Samples

-

Internal Standard (IS) solution (e.g., deuterated analog)

-

Buffer: 100 mM Ammonium Acetate (for urine hydrolysis) or HPLC-grade water (for blood)

-

Elution Solvent: Ethyl Acetate

-

Collection tubes

-

Nitrogen evaporator

-

Reconstitution Solvent: Mobile phase (e.g., 50:50 Methanol:Water)

Step-by-Step Methodology:

-

Sample Pre-treatment (Urine):

-

To 1.0 mL of urine in a glass tube, add an appropriate amount of internal standard.

-

Add 5000 units/mL of β-glucuronidase and 1.0 mL of 100 mM ammonium acetate buffer (pH 5).[6]

-

Vortex the sample and incubate at 65°C for 1-2 hours to hydrolyze glucuronide-conjugated metabolites.[8]

-

Allow the sample to cool to room temperature.

-

-

Sample Pre-treatment (Whole Blood):

-

To 0.5 mL of whole blood in a glass tube, add an appropriate amount of internal standard.

-

Add 1.0 mL of HPLC-grade water to dilute and lyse the blood cells.[6]

-

Vortex for 30 seconds.

-

-

Extraction:

-

Load the pre-treated sample onto the SLE column.

-

Apply a short pulse of positive pressure or vacuum to initiate flow and allow the sample to absorb for 5 minutes.

-

Place clean collection tubes under the column.

-

Apply the elution solvent (Ethyl Acetate, 2 x 2.5 mL) and allow it to percolate through the column via gravity.

-

After the solvent has passed through, apply a final pulse of positive pressure or vacuum to elute any remaining solvent.

-

-

Evaporation and Reconstitution:

-

Evaporate the collected eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the dried extract in 100 µL of reconstitution solvent.

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

-

Workflow Visualization: Supported Liquid-Liquid Extraction (SLE)

Caption: Solid-Phase Extraction (SPE) workflow for plasma and seized materials.

Protocol 3: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method, originally developed for pesticide analysis, has been widely adapted for forensic toxicology due to its speed, high throughput, and minimal solvent usage. [9][10]The approach involves two main steps: a salting-out liquid-liquid extraction with acetonitrile, followed by a dispersive solid-phase extraction (d-SPE) cleanup step.